(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
Overview
Description
“(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol” is a chemical compound with the molecular formula C9H16ClNO2 . It is also known as "(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride" . The compound is stored at room temperature and should be kept dry and cool .
Synthesis Analysis
The synthesis of related compounds involves multiple stages. For instance, the synthesis of “(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol” involves the use of dipotassium hydrogen phosphate in tert-butyl methyl ether and water at 0 degrees Celsius. The second stage involves the use of sodium hypochlorite and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5 degrees Celsius .
Molecular Structure Analysis
The InChI code for the compound is “1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m1./s1” and the InChI key is "FKVUDBWXNAFSPB-RYLOHDEPSA-N" . The canonical SMILES representation is “CC1(C2C1C(NC2)C(=O)OC)C.Cl” and the isomeric SMILES representation is "CC1([C@@H]2[C@H]1C@HC(=O)OC)C.Cl" .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 205.68 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Synthesis and Structural Applications
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol and its derivatives have been extensively studied for their synthesis and potential applications in various structural contexts:
Efficient Synthesis from Insecticide Ingredients : The compound has been synthesized effectively from cis-cypermethric acid, a cheap source of the cyclopropane ring, using a route that utilizes the cis-orientation of the starting material's side arms for diastereoselective construction of the proline moiety. This methodology was particularly used in the construction of boceprevir, an anti-HCV drug (Kallam et al., 2017).
Formation of Functionalized Synthons : The compound's derivatives have been used to form functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, crucial for synthesizing a variety of methano-bridged pyrrolidines. The key step involved an electrophilic addition-rearrangement route utilizing a 3-nosyloxymethyl group to suppress competitive oxygen neighboring group participation (Krow et al., 2002).
Rearrangements and Syntheses of Novel Structures : Studies have reported the rearrangements of iodides to alcohols and alcohols to fluorides using specific reagents like Selectfluor and Deoxo-Fluor. This process facilitated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing diverse substituents (Krow et al., 2004).
Electrocatalytic Cascade Assembling : The compound has been used in electrocatalytic cascade assembling for the stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems from a combination of aromatic aldehydes, malononitrile, and malonate in methanol (Vereshchagin et al., 2008).
Practical Synthesis of Advanced Heterocyclic Intermediates : A scalable synthesis route has been developed for advanced heterocyclic intermediates like (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane, demonstrating the potential of these compounds in practical applications with high purity (Sirois et al., 2018).
Conformational Studies and Advanced Applications
The structural and conformational attributes of this compound and its derivatives are crucial for their advanced applications:
- Conformational Locking of Amino Acid Analogs : The bicyclo[3.1.0]hexane core structure has been employed to lock amino acid units like GABA and glutamate in specific conformations, facilitating the design of conformationally locked amino acid analogs and contributing to the development of highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein-coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound may act as an allosteric modulator of GPCRs, enhancing or inhibiting their signaling activity. These interactions can result in changes in cellular processes, such as neurotransmission, cell signaling, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and modulation of GPCR signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and receptor signaling without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions can result in changes in the production and utilization of energy, as well as the synthesis and degradation of biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its overall efficacy and function. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. These interactions can influence the compound’s overall efficacy and contribute to its biochemical effects.
Properties
IUPAC Name |
[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWQEDJUAJEAU-XVMARJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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